molecular formula C14H15F3N2O2S2 B6971741 6-[2-Methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[3,2-b]pyridine

6-[2-Methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[3,2-b]pyridine

Cat. No.: B6971741
M. Wt: 364.4 g/mol
InChI Key: VLQFKFNEDSOWBZ-UHFFFAOYSA-N
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Description

6-[2-Methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[3,2-b]pyridine is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a trifluoromethyl group, a piperidine ring, and a thieno[3,2-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[3,2-b]pyridine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Thieno[3,2-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a thiophene precursor under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated thieno[3,2-b]pyridine intermediate reacts with a piperidine derivative.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-[2-Methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[3,2-b]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives. Substitution reactions can lead to a wide range of functionalized products.

Scientific Research Applications

6-[2-Methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[3,2-b]pyridine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-[2-Methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[3,2-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-Methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[2,3-b]pyridine
  • 6-[2-Methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[3,2-c]pyridine
  • 6-[2-Methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[3,2-d]pyridine

Uniqueness

The uniqueness of 6-[2-Methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[3,2-b]pyridine lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-[2-methyl-3-(trifluoromethyl)piperidin-1-yl]sulfonylthieno[3,2-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2S2/c1-9-11(14(15,16)17)3-2-5-19(9)23(20,21)10-7-13-12(18-8-10)4-6-22-13/h4,6-9,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQFKFNEDSOWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1S(=O)(=O)C2=CC3=C(C=CS3)N=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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